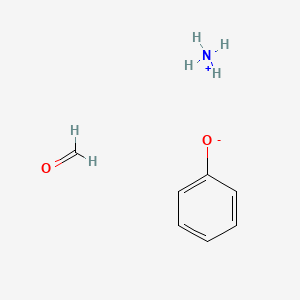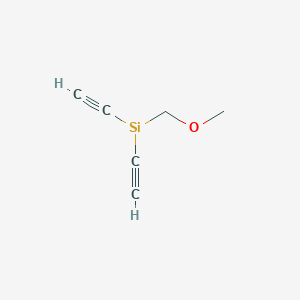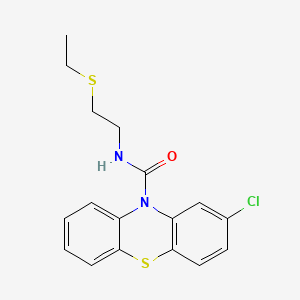
4-Formylcyclohex-3-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C8H9NO. It is a derivative of cyclohexene, featuring a formyl group (-CHO) and a nitrile group (-CN) attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylcyclohex-3-ene-1-carbonitrile can be achieved through several methods. One common approach involves the bromination of cyclohex-2-enone followed by cyanation. The process typically involves the following steps :
Bromination: Cyclohex-2-enone is treated with bromine (Br2) in the presence of hydrobromic acid (HBr) to form 2-bromo-2-cyclohexen-1-one.
Cyanation: The brominated intermediate is then reacted with sodium cyanide (NaCN) in the presence of acetic acid (AcOH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Formylcyclohex-3-ene-1-carboxylic acid.
Reduction: 4-Formylcyclohex-3-ene-1-amine.
Substitution: Depending on the nucleophile, products such as 4-Formylcyclohex-3-ene-1-alkylamine or 4-Formylcyclohex-3-ene-1-alkoxy compounds.
Applications De Recherche Scientifique
4-Formylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Formylcyclohex-3-ene-1-carbonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene-1-carbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
Cyclohexane-1-carbonitrile: Saturated version, less reactive due to the absence of double bonds.
4-Formylcyclohexane-1-carbonitrile: Saturated version with similar functional groups but different reactivity due to the absence of double bonds.
Uniqueness
4-Formylcyclohex-3-ene-1-carbonitrile is unique due to the presence of both a formyl and a nitrile group on a cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
55676-39-6 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
4-formylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h3,6-7H,1-2,4H2 |
Clé InChI |
PXFGWEBRIXPSDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)
![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)

![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)




![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)

![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)
